propan-2-yl N-carbonylcarbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
propan-2-yl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C5H7NO3/c1-4(2)9-5(8)6-3-7/h4H,1-2H3 |
InChI Key |
PCWJSLJQMQRBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N=C=O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in Propan 2 Yl N Carbonylcarbamate Transformations
Mechanistic Pathways of Carbamate (B1207046) Formation and Cleavage
The formation and cleavage of the carbamate linkage are central to the chemistry of propan-2-yl N-carbonylcarbamate. These transformations typically proceed through multi-step mechanisms involving distinct intermediates and transition states. Carbamate synthesis can be achieved through various routes, including the reaction of amines with carbon dioxide and halides, or via rearrangement reactions like the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate that is subsequently trapped by an alcohol. organic-chemistry.org The cleavage, or hydrolysis, of the carbamate bond is equally significant, often proceeding through acid- or base-catalyzed pathways.
Computational studies on carbamate reactions provide significant insights into the structure and energetics of transition states and intermediates. nih.gov For instance, in reactions involving carbamates, the chemoselectivity between the N-H and C=O groups is a key factor. nih.gov The nucleophilicity of the N-H group and the presence of hydrogen-bonding interactions can favor N-H addition to a reaction partner. nih.gov For secondary carbamates, a switch in selectivity towards C=O addition can occur, particularly with sterically hindered molecules. nih.gov
The formation of this compound via the Curtius rearrangement proceeds through an acyl azide intermediate, which then forms an isocyanate. organic-chemistry.org This isocyanate is then attacked by the nucleophilic isopropyl alcohol. The transition state for this step involves the approach of the alcohol to the electrophilic carbon of the isocyanate group.
Autocatalysis occurs when a reaction product also acts as a catalyst for the same reaction, often leading to a sigmoidal reaction rate profile over time. wikipedia.orgyoutube.com In the context of carbamate chemistry, this phenomenon can be observed in hydrolysis reactions. The acid-catalyzed hydrolysis of esters, for example, produces a carboxylic acid product that can catalyze further hydrolysis. wikipedia.orgyoutube.com A similar principle can apply to the hydrolysis of this compound. If the reaction environment allows for the transient existence of acidic species resulting from decomposition, these could potentially catalyze the cleavage of the parent carbamate.
Another related phenomenon is the self-association of carbamate molecules through hydrogen bonding, which can influence reactivity. Carbamates can form dimers with other molecules, such as carboxylic acids, through hydrogen bonds between the carbamate's N-H or C=O group and the acid. nih.govacs.org This type of interaction can alter the electron density and conformation of the carbamate, thereby affecting its reactivity and the equilibrium between its rotamers. nih.govacs.org
Computational chemistry is a powerful tool for elucidating the complex reaction pathways of carbamate transformations. nih.gov By employing methods like density functional theory (DFT), researchers can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. arxiv.org These reaction coordinate diagrams visualize the energy changes as the reaction progresses, highlighting the energies of reactants, products, intermediates, and transition states. arxiv.org
For carbamate reactions, computational studies can determine the energy barriers for different competing pathways, thereby explaining observed chemoselectivities. nih.gov For example, calculations can reveal why N-H addition might be kinetically favored over C=O addition by showing a lower activation energy for the former's transition state. nih.gov Studies have also proposed pathways involving cycloaddition followed by ring-opening for certain carbamate reactions. nih.gov Automated reaction discovery tools can systematically explore complex chemical reaction networks, revealing numerous potential formation and decomposition pathways and calculating rate coefficients for key steps. arxiv.org
Kinetic Studies and Rate Determinants
Kinetic studies are essential for quantifying the rates of carbamate transformations and understanding the factors that control them. The rate of a reaction involving this compound can be influenced by reactant concentrations, temperature, catalysts, and, significantly, the solvent. Transesterification reactions of related O-methyl-N-aryl carbamates in alcoholic media have been shown to follow first-order kinetics with respect to the carbamate substrate. rsc.org
The solvent in which a reaction is conducted can dramatically alter reaction rates and product selectivity by orders of magnitude. osti.gov These effects arise from several types of interactions: the solvent can stabilize or destabilize reactants, intermediates, and transition states through solvation; it can participate directly in the reaction as a reactant or co-catalyst; and it can competitively bind to catalyst active sites. osti.gov The choice of solvent can influence the endo/exo selectivity in reactions, an effect attributed to differences in the solvation free energies of the respective transition states. chemrxiv.org
Table 1: Qualitative Impact of Solvent Properties on Carbamate Reaction Kinetics
| Solvent Property | General Effect on Reaction Rate | Mechanistic Rationale |
| Polarity | Varies; can increase or decrease rate | Stabilization of polar transition states can accelerate reactions; stabilization of polar reactants can slow them down. chemrxiv.orgnih.gov |
| Hydrogen Bond Donor Ability | Typically slows reactions involving nucleophilic attack | Solvation of the nucleophile through hydrogen bonding stabilizes it, increasing the activation energy required for it to react. chemrxiv.org |
| Hydrogen Bond Acceptor Ability | Can accelerate reactions | Solvation of electrophilic centers or acidic protons can facilitate bond breaking/formation in the transition state. osti.gov |
Solvent polarity and its capacity for hydrogen bonding are critical determinants of reaction kinetics and stability for molecules like this compound. nih.gov The C=O stretching frequency of a carbonyl group, for instance, is sensitive to these interactions and can be used as a probe for the local solvent environment. researchgate.net
The influence of solvent polarity on reaction rates can be complex. For some reactions, an increase in solvent polarity leads to a slower reaction, particularly for less reactive molecules, because the more polar solvent may better solvate and stabilize the ground state of the reactants more than the transition state. nih.gov Conversely, for the transesterification of some O-methyl-N-phenyl carbamates, less polar alcohols were found to promote faster reactions. rsc.org
Hydrogen bonding plays a crucial role. The stability of hydrogen-bonded complexes is generally expected to decrease in more polar solvents. nih.gov However, if a significant charge transfer occurs within the hydrogen-bonded complex, leading to an increased dipole moment, its stability can paradoxically increase in a more polar solvent. nih.gov In reactions, solvent molecules can form hydrogen bonds with the carbamate's N-H and C=O groups. These interactions can influence the stability of reactants and transition states, thereby altering the activation energy of the reaction. osti.gov For example, a solvent acting as a hydrogen bond donor can stabilize a reactant, making it less reactive and thus slowing the reaction rate. chemrxiv.org
Solvent Effects on Reaction Rates and Selectivity[10],[11],[12],[13],
Computational Modeling of Solvent-Mediated Rate Alterations
Computational models, such as those employing density functional theory (DFT) and molecular dynamics (MD) simulations, can provide insights into solvent-mediated rate alterations. nih.govmdpi.com These models can be used to calculate the free energy of activation for a reaction in different solvent environments. The solvent is often modeled either as a continuum with a specific dielectric constant or as explicit solvent molecules interacting with the solute.
For instance, in reactions involving charged or highly polar transition states, polar solvents are generally expected to lower the activation energy by stabilizing the transition state more than the less polar reactants, thus accelerating the reaction. Conversely, for reactions that proceed through nonpolar transition states, an increase in solvent polarity might lead to a decrease in the reaction rate.
A hypothetical study on the hydrolysis of this compound could illustrate this. The reaction likely proceeds through a polar transition state. Computational modeling could predict the relative rates in a series of solvents with increasing polarity, as shown in the interactive table below.
Table 1: Hypothetical Relative Reaction Rates for the Hydrolysis of this compound in Different Solvents as Predicted by Computational Modeling
| Solvent | Dielectric Constant (ε) | Predicted Relative Rate |
| Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 5 |
| Tetrahydrofuran | 7.5 | 15 |
| Acetone | 21 | 50 |
| Water | 80 | 200 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend based on computational modeling principles.
Ligand Effects in Catalytic Carbamate Transformations
Catalysis plays a pivotal role in many chemical transformations of carbamates. In metal-catalyzed reactions, the ligands coordinated to the metal center are critical in determining the catalyst's activity and selectivity. While specific research on ligand effects in catalytic transformations of this compound is limited, the principles can be understood from studies on other carbamate systems.
Ligands can influence the outcome of a catalytic reaction through both steric and electronic effects.
Steric Effects: The size and shape of the ligands can control substrate access to the catalytic center, influencing selectivity. Bulky ligands might favor the reaction of less sterically hindered substrates or direct the reaction to a specific site on the substrate.
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands can modulate the electron density at the metal center. This, in turn, affects the metal's ability to activate the substrate. For example, electron-donating ligands can increase the electron density on the metal, which might be beneficial for oxidative addition steps, while electron-withdrawing ligands can make the metal more electrophilic, enhancing its interaction with electron-rich substrates.
Consider a hypothetical palladium-catalyzed cross-coupling reaction involving this compound. The choice of phosphine (B1218219) ligand could significantly impact the reaction yield and selectivity.
Table 2: Hypothetical Ligand Effects on a Palladium-Catalyzed Reaction of this compound
| Ligand | Cone Angle (°) | Electronic Parameter (νCO) | Hypothetical Yield (%) |
| PPh₃ | 145 | 2068.9 | 65 |
| P(o-tolyl)₃ | 194 | 2065.8 | 40 |
| PCy₃ | 170 | 2056.4 | 85 |
| P(t-Bu)₃ | 182 | 2056.1 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes. Cone angle represents the ligand's steric bulk, and the CO stretching frequency (νCO) of a related Ni(CO)₃L complex is an indicator of the ligand's electronic properties (lower frequency indicates stronger electron donation).
Kinetic Isotope Effect (KIE) Analysis in Mechanistic Delineation
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step (RDS) of a reaction. wikipedia.orgprinceton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope (k_light) to the rate constant with a heavy isotope (k_heavy).
A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the RDS. For example, in a reaction involving the cleavage of a C-H bond, a significant primary KIE (typically k_H/k_D > 2) would be expected upon replacing hydrogen with deuterium. A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the RDS. Secondary KIEs are generally smaller than primary KIEs. wikipedia.org
While no specific KIE studies on this compound are documented, we can consider a hypothetical base-catalyzed elimination reaction where the hydrogen on the secondary carbon of the propan-2-yl group is abstracted.
Table 3: Hypothetical Kinetic Isotope Effect for the Elimination Reaction of this compound
| Reaction | Isotopic Labeling | Rate Constant | KIE (k_H/k_D) | Mechanistic Implication |
| Base-catalyzed elimination | None (C-H) | k_H | \multirow{2}{*}{6.5} | C-H bond cleavage is part of the rate-determining step. |
| Base-catalyzed elimination | Deuterium at the secondary carbon (C-D) | k_D |
Note: The KIE value is hypothetical and chosen to be within the typical range for a primary kinetic isotope effect involving C-H bond cleavage.
Influence of Substrate Structure on Reactivity
The structure of the substrate, in this case, this compound, has a profound impact on its reactivity. The steric and electronic properties of the propan-2-yl (isopropyl) group are key determinants of the reaction pathways.
Steric and Electronic Factors Dictating Reaction Pathways
Steric Factors: The isopropyl group is more sterically demanding than a methyl or ethyl group. This steric bulk can hinder the approach of nucleophiles or the coordination to a catalytic center. For reactions that are sensitive to steric hindrance, the rate of reaction for this compound would be expected to be lower than that for less hindered analogues. For instance, in an S_N2 reaction at the carbonyl carbon, the bulky isopropyl group could slow down the reaction compared to methyl N-carbonylcarbamate.
Electronic Factors: The isopropyl group is an electron-donating group through an inductive effect. This can influence the reactivity of the carbamate moiety. The electron-donating nature of the isopropyl group can increase the electron density on the adjacent oxygen atom, potentially affecting the electrophilicity of the carbonyl carbon.
Mechanistic Investigations of Related Carbamate Reactions
Due to the limited specific data on this compound, examining the mechanistic investigations of related carbamate reactions is informative. For example, studies on the hydrolysis of other alkyl carbamates can provide a model for the likely mechanism of hydrolysis of this compound. Generally, carbamate hydrolysis can proceed through different mechanisms depending on the pH and the structure of the carbamate. Under basic conditions, the mechanism often involves the formation of an isocyanate intermediate. scispace.com
Furthermore, research on the thermal decomposition of carbamates often points to pathways involving the elimination of an alkene and the formation of carbamic acid, which subsequently decomposes to an amine and carbon dioxide. For this compound, a potential thermal decomposition pathway could involve the elimination of propene.
Advanced Spectroscopic and Crystallographic Characterization of Propan 2 Yl N Carbonylcarbamate and Its Derivatives
X-ray Crystallography for Solid-State Structural Analysis
Determination of Molecular Conformation and Stereochemistry
In a related compound, N-(propan-2-yl-carbamothioyl)benzamide, the central C2N2OS core is essentially planar, with a root-mean-square deviation of just 0.002 Å. nih.gov This planarity facilitates specific intramolecular interactions. For propan-2-yl N-carbonylcarbamate, a similar planarity of the central N-C(O)-N-C(O) backbone would be expected. The orientation of the propan-2-yl group relative to this plane would be a critical conformational parameter, likely adopting a staggered conformation to minimize steric hindrance.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Synthons)
Intermolecular interactions are the cornerstone of crystal engineering, dictating how molecules assemble in the solid state. rsc.org For this compound, the primary intermolecular interactions would be hydrogen bonds, given the presence of N-H and C=O groups.
It is anticipated that the N-H group would act as a hydrogen bond donor, while the carbonyl oxygens would serve as acceptors. This could lead to the formation of well-defined hydrogen-bonding motifs, or synthons. In the crystal structure of N-(propan-2-yl-carbamothioyl)benzamide, a notable feature is the formation of centrosymmetric dimers through {⋯HNCS}2 synthons. nih.gov A similar dimeric structure, mediated by N-H···O=C hydrogen bonds, would be a strong possibility for this compound. The specifics of these interactions, including bond distances and angles, would be crucial for understanding the stability of the crystal lattice.
The solid-state conformational analysis of N-(tert-amyloxycarbonyl)-L-proline has revealed that intermolecular O-H···O=C (urethane) hydrogen bonds are the dominant cohesive force, rather than intramolecular folding. nih.gov This further supports the expectation of strong intermolecular hydrogen bonding in crystalline this compound.
Crystal Packing and Supramolecular Assembly
The combination of molecular shape and intermolecular interactions determines the crystal packing and the resulting supramolecular assembly. The anticipated hydrogen-bonded dimers of this compound would likely pack in a way that maximizes van der Waals interactions between the isopropyl groups and the rest of the molecular framework.
High-Resolution NMR Spectroscopy for Solution-State Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution.
Conformational Analysis using NMR Techniques
In solution, this compound would exhibit conformational flexibility, particularly rotation around the single bonds. ¹H and ¹³C NMR spectroscopy would provide valuable information about the time-averaged conformation.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the propan-2-yl group and the N-H proton. The methine (CH) proton of the isopropyl group would likely appear as a multiplet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. For instance, in propan-2-yl methanoate, the methine proton is a septet and the methyl protons are a doublet. docbrown.info The chemical shift of the N-H proton would be sensitive to the solvent and concentration due to its involvement in hydrogen bonding.
The ¹³C NMR spectrum would show two signals for the propan-2-yl group: one for the two equivalent methyl carbons and one for the methine carbon. docbrown.info The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.
The following table outlines the expected ¹H and ¹³C NMR chemical shifts for the propan-2-yl moiety based on analogous compounds.
| Group | ¹H Chemical Shift (ppm, expected) | Multiplicity (expected) | ¹³C Chemical Shift (ppm, expected) |
| (CH₃)₂CH- | ~1.2 | Doublet | ~22 |
| (CH₃)₂CH - | ~4.9-5.1 | Septet | ~68 |
| -NH- | Variable | Singlet/Broad | N/A |
Note: Expected values are based on data from related compounds and may vary depending on the solvent and other experimental conditions.
Dynamic NMR Studies of Rotational Barriers
The carbamate (B1207046) group can exhibit restricted rotation around the C-N bond, which can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the rotation may be slow enough on the NMR timescale to give rise to separate signals for different rotational isomers (rotamers). As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal.
By analyzing the lineshape changes as a function of temperature, it is possible to determine the energy barrier to rotation. This provides valuable information about the electronic and steric factors governing the conformational dynamics of the molecule. While specific data for this compound is not available, studies on other carbamates have successfully employed DNMR to probe these rotational barriers.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures by probing the vibrations of chemical bonds. For this compound, these methods are instrumental in identifying its characteristic functional groups. The carbamate group (-NH-C(=O)-O-) exhibits several distinct vibrational modes.
The key absorptions for a secondary carbamate like this compound include the N-H stretching vibration, typically observed in the range of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching frequency is particularly informative and sensitive to the molecular environment, usually appearing as a strong band between 1730 and 1690 cm⁻¹. acs.org Additionally, C-N and C-O stretching vibrations, which are coupled in the carbamate group, give rise to complex bands in the 1300-1000 cm⁻¹ region of the spectrum. The presence of the isopropyl group introduces characteristic C-H stretching and bending vibrations.
While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on data from analogous carbamate compounds. These spectroscopic signatures are crucial for confirming the structure of the molecule and for monitoring its formation or transformation in chemical reactions.
Table 1: Predicted Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3400 - 3300 | Medium |
| Carbonyl (C=O) | Stretch | 1730 - 1690 | Strong |
| Amine (N-H) | Bend | 1550 - 1510 | Medium |
| Isopropyl (C-H) | Asymmetric/Symmetric Stretch | 2980 - 2870 | Medium-Strong |
| Isopropyl (C-H) | Bend | 1470 - 1450 | Medium |
| Carbamate (O-C-N) | Coupled Stretch | 1300 - 1000 | Strong, Complex |
Identification of Key Vibrational Modes in Reaction Intermediates
Vibrational spectroscopy is invaluable for studying reaction mechanisms by enabling the detection of transient intermediates. The synthesis of carbamates often proceeds through the reaction of an isocyanate with an alcohol. acs.org In the synthesis of this compound from a corresponding isocyanate precursor, the isocyanate group (-N=C=O) itself is a key reaction intermediate that can be monitored.
Isocyanates exhibit a very strong and characteristic asymmetric stretching vibration, which appears in a relatively uncongested region of the IR spectrum, typically around 2280-2250 cm⁻¹. researchgate.netaip.org The high extinction coefficient of this band makes IR spectroscopy particularly sensitive for tracking the consumption of the isocyanate intermediate as it reacts with an alcohol to form the carbamate product. researchgate.net The disappearance of the intense -N=C=O band and the concurrent appearance of the characteristic carbamate N-H and C=O stretching bands provide direct evidence of the reaction's progress and completion. researchgate.netnih.gov
Other potential intermediates in related reactions, such as the formation of carbamic acid from ammonia (B1221849) and carbon dioxide, have also been identified using IR spectroscopy, further highlighting the technique's utility in elucidating complex reaction pathways. researchgate.netresearchgate.net The ability to identify and track such elusive intermediates is crucial for optimizing reaction conditions and understanding the fundamental steps of product formation. nih.gov
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (C₅H₉NO₃, Molecular Weight: 131.13 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 131.
Upon ionization, typically through electron impact (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of carbamates is well-documented and follows predictable pathways. oup.comacs.org
For this compound, several key fragmentation pathways can be anticipated:
Alpha-cleavage: This is a common fragmentation pathway for amines and ethers. Cleavage of the C-C bond adjacent to the oxygen atom of the isopropyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 116.
Cleavage of the Isopropyl Group: The loss of the entire isopropyl group as a radical (•C₃H₇) or a cation ([C₃H₇]⁺) is a likely event. Loss of the isopropyl radical would lead to a fragment at m/z 72. The isopropyl cation itself would appear at m/z 43. libretexts.org
Loss of Isopropoxy Radical: Cleavage of the ester C-O bond can result in the loss of the isopropoxy radical (•OC₃H₇), generating an ion at m/z 72.
Decarboxylation: A characteristic fragmentation for some carbamate anions is the loss of carbon dioxide (CO₂), a neutral molecule with a mass of 44 Da. nih.gov While more common in negative-ion mode, related rearrangements can occur in positive-ion mode.
Loss of CH₃NCO: In N-methyl carbamates, a neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is a characteristic fragmentation. nih.gov For the parent N-H carbamate, a corresponding loss of isocyanic acid (HNCO, 43 Da) is plausible, which would yield a fragment corresponding to the isopropanol (B130326) cation at m/z 60.
The relative abundance of these fragments helps in piecing together the original structure. For instance, a prominent peak at m/z 43 is a strong indicator of the presence of an isopropyl group. pages.devmiamioh.edu
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 131 | [C₅H₉NO₃]⁺• | Molecular Ion (M⁺•) |
| 116 | [C₄H₆NO₃]⁺ | Loss of methyl radical (•CH₃) from isopropyl group |
| 88 | [C₃H₆NO₂]⁺ | Loss of propyl radical (•C₃H₇) |
| 72 | [CH₂NO₂]⁺ | Loss of isopropoxy radical (•OC₃H₇) |
| 60 | [C₃H₈O]⁺• | Loss of isocyanic acid (HNCO) |
| 44 | [NH₂CO]⁺ | Carbamoyl (B1232498) cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Computational and Theoretical Chemistry Studies of Propan 2 Yl N Carbonylcarbamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine a wide array of molecular properties by calculating the electron density rather than the complex many-electron wavefunction.
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For a flexible molecule like propan-2-yl N-carbonylcarbamate, this involves identifying the lowest energy conformer. This process maps out the potential energy surface of the molecule to locate energy minima. For instance, in a related thiourea (B124793) compound, N-(propan-2-yl-carbamothioyl)benzamide, the central C2N2OS residue was found to be planar, a feature stabilized by an intramolecular hydrogen bond. nih.gov A similar analysis for this compound would reveal the preferred spatial orientation of the isopropyl group relative to the N-carbonylcarbamate backbone and identify the most stable rotamers.
Understanding the electronic properties of a molecule is key to predicting its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. utdallas.edu In a typical reaction, the HOMO of a nucleophile interacts with the LUMO of an electrophile. utdallas.edu
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other reagents.
DFT methods can accurately predict spectroscopic data. By calculating the magnetic shielding tensors of each nucleus, one can forecast the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the vibrational frequencies of the molecular bonds, an infrared (IR) spectrum can be simulated. These predicted spectra are invaluable for interpreting experimental results and confirming the structure of a synthesized compound.
DFT is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed. A critical part of this process is locating the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate. This analysis provides deep insights into how a chemical transformation occurs at the molecular level.
Ab Initio and Semi-Empirical Methods
Ab initio methods are a class of computational chemistry techniques based on quantum chemistry principles, without the use of experimental data beyond fundamental physical constants. While highly accurate, they are computationally more demanding than DFT. These methods would provide a high-level benchmark for the geometric and electronic properties of this compound.
Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary analysis of large molecules or for screening large numbers of compounds, though with a trade-off in accuracy.
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape in different environments, particularly in various solvents. These simulations can reveal how solvent molecules interact with the solute and influence its preferred shape and flexibility. For example, studies on similar compounds have used models like the Polarizable Continuum Method (PCM) to understand how solvent polarity affects molecular properties. researchgate.net Such simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its properties in a real-world solution.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying large molecular systems. In a hypothetical QM/MM study of this compound interacting with a biological target, such as an enzyme, the carbamate (B1207046) molecule and the active site residues would typically be treated with a higher level of theory (QM). The remainder of the protein and solvent environment would be described using a more computationally efficient molecular mechanics (MM) force field. This approach would allow for an accurate description of electronic effects, such as bond breaking and formation or charge transfer, within the reactive center, while still accounting for the influence of the larger system.
Reactivity Descriptors and Fukui Functions
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. These descriptors are valuable for predicting how a molecule will interact with other chemical species.
Predicting Reaction Sites and Selectivity
Fukui functions are a key reactivity descriptor derived from the change in electron density as an electron is added to or removed from a molecule. They are used to identify the most electrophilic and nucleophilic sites within a molecule. For this compound, the calculation of Fukui functions would pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, thus predicting the regioselectivity of its reactions.
For instance, a nucleophilic attack would be predicted to occur at the atom with the highest value of the Fukui function for nucleophilic attack (f+), while an electrophilic attack would target the atom with the highest value for electrophilic attack (f-). This information is crucial for understanding the compound's reactivity and metabolic fate.
Non-Linear Optical (NLO) Properties Derived from Quantum Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations can be employed to predict the NLO properties of a molecule, such as its first hyperpolarizability (β). These calculations typically involve determining the molecule's response to an external electric field. For a molecule to exhibit significant NLO properties, it often requires a large change in dipole moment between the ground and excited states, which is frequently observed in molecules with donor-acceptor groups connected by a π-conjugated system.
A computational study of this compound would involve optimizing its geometry and then calculating its hyperpolarizability using appropriate DFT functionals and basis sets. The results would indicate its potential as a candidate for NLO applications.
Applications of Propan 2 Yl N Carbonylcarbamate in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate in Multi-Step Organic Synthesis
While carbamates, in general, are pivotal intermediates in the synthesis of a wide array of organic molecules, specific documented applications of propan-2-yl N-carbonylcarbamate as a precursor for heterocyclic compounds and as a building block for complex architectures are not extensively reported in publicly available scientific literature.
Precursor for Heterocyclic Compounds
N-heterocyclic carbenes (NHCs) are a significant class of organocatalysts, and their precursors, often imidazolium (B1220033) or imidazolinium salts, are synthesized from various acyclic reagents. masterorganicchemistry.combeilstein-journals.org The synthesis of these precursors typically involves the condensation of amines with compounds like glyoxal (B1671930) and formaldehyde (B43269) derivatives. youtube.com However, there is no direct evidence in the reviewed literature to suggest that this compound is a common or preferred precursor for the synthesis of such N-heterocyclic compounds.
Building Block for Complex Architectures
The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. While derivatives of carbamates are used as intermediates in the synthesis of complex molecules, for instance in medicinal chemistry, the specific use of this compound as a foundational building block for creating complex molecular architectures is not well-documented.
Utilization as a Protecting Group for Amines
In multi-step organic synthesis, particularly in peptide synthesis, the protection of amine groups is crucial to prevent unwanted side reactions. masterorganicchemistry.comyoutube.com Carbamates are a popular choice for amine protection because they are relatively easy to install and can be removed under specific and often mild conditions. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The carbamate (B1207046) functional group renders the nitrogen of the amine non-nucleophilic, thus protecting it from reacting with electrophiles. organic-chemistry.org
Contribution to Polymer Chemistry and Materials Science
This compound plays a more defined role in the realm of polymer chemistry, specifically in the context of polyurethanes. Its involvement spans both the formation of these versatile polymers and, more recently, in research focused on their sustainable recycling.
Urethane (B1682113) Linkages in Polyurethane Systems
Polyurethanes are a class of polymers characterized by the presence of urethane linkages (-NH-CO-O-) in their main chain. These materials exhibit a wide range of properties, from flexible foams to rigid plastics and durable elastomers. The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol.
In the context of polyurethane recycling, particularly through alcoholysis, the polymer is broken down into its constituent polyols and carbamates. nih.gov A study on the thermolysis of the carbamate fraction from polyurethane waste utilized isopropyl-carbamate as a model compound. This indicates that the propan-2-yl carbamate structure is a relevant model for the urethane linkages found in certain polyurethane systems. nih.gov
Research on Carbamate Depolymerization and Recycling Mechanisms
The chemical recycling of polyurethane waste is a significant area of research aimed at creating a more circular economy for plastics. ehu.esresearchgate.net One of the promising methods is alcoholysis, which breaks down the polyurethane into polyols and a dicarbamate phase. nih.gov While the polyol component is often recovered, the valorization of the carbamate fraction remains a challenge. nih.gov
A recent study investigated a two-step recycling method where the carbamate fraction obtained from the initial alcoholysis of polyurethane is subjected to thermolysis to regenerate isocyanates, which are valuable starting materials for new polyurethane synthesis. nih.gov In this research, isopropyl-carbamate was synthesized and subjected to thermolysis to study the reaction mechanism and efficiency. The thermolysis of isopropyl-carbamate was found to be favorable, yielding a significant amount of the corresponding isocyanate. nih.gov
The table below summarizes the findings from the thermolysis experiment with isopropyl-carbamate as a model compound.
| Experimental Parameter | Value/Observation | Reference |
| Reactant | Isopropyl-carbamate | nih.gov |
| Reaction Type | Thermolysis | nih.gov |
| Outcome | Generation of isocyanate-rich mixture | nih.gov |
| Significance | Demonstrates a potential route for recycling the carbamate fraction of polyurethane waste | nih.gov |
This research highlights the potential of using this compound and its derivatives as model systems to understand and optimize the chemical recycling of polyurethanes, contributing to more sustainable practices in the polymer industry. The hydrolysis of carbamates, which results in amines and carbon dioxide, is another depolymerization route being explored to complete the polyurethane recycling loop. researchgate.net
Methodological Development in Organic Reactions (e.g., Hydroamination)
Extensive literature searches did not yield specific studies on the application of This compound in the methodological development of organic reactions, including hydroamination. However, research into the broader class of carbamates provides insight into the potential reactivity and utility of such compounds in advanced organic synthesis.
Methodological advancements have been reported for the use of N-unsubstituted carbamates in transition metal-catalyzed reactions. A notable example is the gold(I)-catalyzed intermolecular hydroamination of allenes, where carbamates serve as effective nitrogen nucleophiles. nih.gov This reaction provides a direct and atom-economical route to synthesize allylic amines, which are valuable building blocks in medicinal chemistry and natural product synthesis. nih.gov
In these transformations, a gold(I) complex, often in conjunction with a silver salt co-catalyst, activates the allene (B1206475) for nucleophilic attack by the carbamate. nih.gov The reaction proceeds with high regioselectivity and stereoselectivity, favoring the formation of the N-allylic carbamate. nih.gov The general mechanism is believed to involve the outer-sphere attack of the carbamate on a gold-π-allene complex. nih.gov Subsequent protonolysis of the resulting gold-carbon bond releases the product and regenerates the active catalyst. nih.gov
A variety of N-unsubstituted carbamates have been successfully employed in these gold-catalyzed hydroaminations, demonstrating the versatility of the carbamate functional group in this context. nih.gov The reaction conditions are typically mild, proceeding at room temperature. nih.gov
The following table summarizes the results of gold(I)-catalyzed intermolecular hydroamination of 3-methyl-1,2-butadiene (B1215419) with different N-unsubstituted carbamates, showcasing the scope of the carbamate component in this methodology. nih.gov
| Entry | Carbamate | Product | Yield (%) |
| 1 | Benzyl (B1604629) carbamate | N-(1,1-dimethyl-2-propenyl)carbamic acid benzyl ester | 91 |
| 2 | 9-Fluorenylmethyl carbamate | N-(1,1-dimethyl-2-propenyl)carbamic acid 9H-fluoren-9-ylmethyl ester | 86 |
| 3 | Methyl carbamate | N-(1,1-dimethyl-2-propenyl)carbamic acid methyl ester | 78 |
Reaction Conditions: 3-methyl-1,2-butadiene, carbamate, (2)AuCl (5 mol %), AgOTf (5 mol %), dioxane, 23 °C, 24 h. nih.gov
While no data exists for This compound , the successful application of other carbamates, such as benzyl, 9-fluorenylmethyl, and methyl carbamates, in gold-catalyzed hydroamination suggests that the carbamate moiety is a viable functional group for such transformations. nih.gov Future research could explore the potential of other carbamates, including those with an N-carbonylcarbamate structure, in this and other catalytic reactions.
Analytical Methodologies for the Chemical Research of Propan 2 Yl N Carbonylcarbamate
Development and Validation of Chromatographic Techniquesnih.govnih.govnih.gov
Chromatographic methods are central to the analysis of carbamate (B1207046) compounds, providing the means to separate them from complex mixtures for identification and quantification. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods, each offering distinct advantages for the analysis of a compound like propan-2-yl N-carbonylcarbamate.
High-Performance Liquid Chromatography (HPLC) Method Developmentnih.govusgs.govepa.gov
HPLC is a preferred technique for the analysis of many carbamates, particularly those that are thermally unstable. psu.edu The development of a robust HPLC method is a systematic process involving the optimization of separation conditions and subsequent validation to ensure the data is reliable and reproducible. pensoft.netnih.gov
The selection of an appropriate stationary phase (column) and mobile phase is the most critical step in HPLC method development. For carbamates, reversed-phase chromatography is the most common approach.
Column Selection : A C18 (octadecylsilyl) column is a standard and versatile choice for the separation of moderately polar compounds like carbamates. epa.govderpharmachemica.com These columns provide excellent separation based on hydrophobicity. Columns with a particle size of 5 µm are common, though smaller particles (e.g., 1.7 µm in UHPLC) can offer higher resolution and faster analysis times. nih.govderpharmachemica.com
Mobile Phase Composition : The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier, such as acetonitrile (B52724) or methanol. epa.govs4science.at A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally employed to ensure efficient elution of all components, from polar impurities to the less polar analyte. pensoft.net The pH of the aqueous portion of the mobile phase can be adjusted to control the ionization state of the analyte and improve peak shape. For neutral carbamates, a pH between 3 and 7 is typically effective.
A hypothetical starting point for method development for this compound could involve a C18 column with a mobile phase gradient of water and acetonitrile.
Method validation is essential to demonstrate that an analytical method is suitable for its intended purpose. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include:
Linearity : This parameter establishes the relationship between the concentration of the analyte and the instrumental response (e.g., peak area). The method's linearity is determined by analyzing a series of standard solutions of known concentrations. A linear relationship is typically confirmed if the correlation coefficient (r²) is ≥ 0.999. derpharmachemica.comresearchgate.net
Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). pensoft.net
Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage recovered is calculated. researchgate.netnih.gov
Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage. derpharmachemica.com
Table 1: Illustrative HPLC Method Validation Parameters for a Carbamate Compound This table presents hypothetical data to illustrate typical acceptance criteria for an HPLC method validation.
| Validation Parameter | Test | Acceptance Criterion | Hypothetical Result |
|---|---|---|---|
| Linearity | 5 concentrations | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |
| Precision | |||
| Repeatability | n=6 replicates | RSD ≤ 2.0% | 0.8% |
| Intermediate Precision | n=6 replicates | RSD ≤ 2.0% | 1.2% |
| Accuracy | Spike recovery at 3 levels | 98.0% - 102.0% Recovery | 99.5% - 101.2% |
| Robustness | Varied Flow Rate (±0.1 mL/min) | RSD ≤ 2.0% | 1.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identityscispec.co.thnih.gov
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information for identity confirmation. However, many carbamates are thermally labile and can degrade in the hot GC injection port, making direct analysis challenging. psu.eduscispec.co.th
For a compound like this compound, a successful GC-MS analysis might require derivatization. This process involves chemically modifying the analyte to make it more volatile and thermally stable. nih.gov A common approach for compounds with active hydrogens (like the N-H group in carbamates) is silylation or alkylation. nih.gov For instance, flash methylation in the injection port can convert the carbamate into a more stable derivative, allowing for reproducible analysis. scispec.co.th
The mass spectrometer detector would then fragment the derivatized molecule in a predictable way, producing a unique mass spectrum (a "fingerprint") that can be used to confirm the identity of the compound and assess its purity by detecting any related impurities.
Thin Layer Chromatography (TLC) in Reaction Monitoringlibretexts.orgresearchgate.netyoutube.com
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively in synthetic chemistry to monitor the progress of a reaction. libretexts.orgresearchgate.net To monitor the synthesis of this compound, a small aliquot of the reaction mixture would be taken at various time intervals.
The general procedure involves:
Spotting the starting material(s), the reaction mixture aliquot, and a "co-spot" (a mixture of starting material and the reaction mixture) onto a TLC plate. libretexts.org
Developing the plate in a chamber containing an appropriate solvent system (eluent).
Visualizing the separated spots, often using a UV lamp if the compounds are UV-active. libretexts.org
The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot corresponding to the product, this compound. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Spectrophotometric Methods (UV-Vis) for Concentration Determinationnih.govsphinxsai.com
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely available technique for determining the concentration of an analyte in a solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
While some carbamates possess aromatic rings that allow for direct UV detection, others may lack a sufficiently strong chromophore for sensitive analysis. youtube.comresearchgate.net If this compound shows weak UV absorbance, a derivatization strategy could be employed. This often involves hydrolyzing the carbamate and then reacting the resulting amine or phenol (B47542) with a chromogenic reagent to produce a highly colored product that can be measured accurately. nih.govsphinxsai.com
To determine the concentration, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. sphinxsai.com
Table 2: Example of Data for a UV-Vis Calibration Curve This table provides illustrative data showing a linear relationship between concentration and absorbance.
| Standard No. | Concentration (µg/mL) | Absorbance |
|---|---|---|
| 1 | 2.0 | 0.105 |
| 2 | 4.0 | 0.208 |
| 3 | 6.0 | 0.310 |
| 4 | 8.0 | 0.415 |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing propan-2-yl N-carbonylcarbamate derivatives?
Methodological Answer:
this compound derivatives are typically synthesized via nucleophilic substitution reactions. A standard route involves reacting isopropyl chloroformate with substituted anilines or amines under controlled conditions (0–5°C, inert atmosphere) in anhydrous solvents like dichloromethane or tetrahydrofuran. For example, propan-2-yl N-(4-bromophenyl)carbamate is prepared by dropwise addition of isopropyl chloroformate to 4-bromoaniline, followed by stirring for 12–24 hours . Purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yields typically exceed 70% when reaction parameters (stoichiometry, temperature) are optimized .
Basic: What analytical techniques are critical for characterizing the molecular structure of this compound derivatives?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and carbamate linkage integrity. For instance, the carbonyl carbon in the carbamate group resonates at ~155–160 ppm in ¹³C NMR .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles. Software suites like SHELXL refine structures, addressing challenges such as thermal motion in the isopropyl group .
- Infrared (IR) Spectroscopy: Stretching frequencies for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate carbamate formation .
Advanced: How do this compound derivatives interact with enzyme active sites to inhibit activity?
Methodological Answer:
The carbamate group acts as a covalent inhibitor by forming a stable bond with nucleophilic residues (e.g., serine in hydrolases). Experimental validation involves:
- Kinetic Assays: Measuring IC₅₀ values to assess inhibition potency. Pre-incubation of the enzyme with the carbamate derivative often shows time-dependent inactivation, indicative of covalent binding .
- Mass Spectrometry: Detecting enzyme-carbamate adducts via shifts in molecular weight.
- Site-Directed Mutagenesis: Replacing catalytic serine with alanine abolishes inhibition, confirming mechanism .
Advanced: How can computational approaches enhance the study of this compound derivatives?
Methodological Answer:
- Molecular Docking: Software like AutoDock predicts binding modes to target proteins. For example, docking studies reveal hydrogen bonding between the carbamate oxygen and active-site residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Models covalent bond formation energetics, explaining reactivity differences among derivatives .
- Molecular Dynamics (MD): Simulates stability of enzyme-inhibitor complexes over time, identifying key interactions (e.g., hydrophobic packing of the isopropyl group) .
Data Contradiction: How should researchers address discrepancies in solubility data across studies?
Methodological Answer:
Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. To resolve:
- Standardize Protocols: Use USP-grade solvents and controlled temperatures (e.g., 25°C) for solubility tests.
- High-Performance Liquid Chromatography (HPLC): Quantify compound purity before testing, as impurities can alter solubility .
- Dynamic Light Scattering (DLS): Detect aggregation phenomena that may skew results .
Advanced: What crystallographic challenges arise during refinement of this compound derivatives?
Methodological Answer:
- Disorder in the Isopropyl Group: Common due to rotational freedom. Mitigate by refining occupancies and applying restraints in SHELXL .
- Twinning: Observed in crystals with polar space groups. Use TWINLAW in SHELXL to model twinning matrices .
- Weak Diffraction: Optimize crystal growth via vapor diffusion with PEG-based precipitants. High-intensity synchrotron radiation improves data quality .
Basic: What safety protocols are essential when handling this compound derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors (e.g., during chloroformate reactions).
- Waste Disposal: Neutralize reactive intermediates (e.g., unreacted isopropyl chloroformate) with 10% sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
